2-Amino-5-(4-methoxy-1-naphthyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(4-methoxy-1-naphthyl)-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an amino group at the 2-position and a 4-methoxy-1-naphthyl group at the 5-position of the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-methoxy-1-naphthyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxy-1-naphthylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-methoxy-1-naphthyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive agent with antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Amino-5-(4-methoxy-1-naphthyl)-1,3,4-thiadiazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of cellular pathways. For example, its anticancer activity could involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: Similar structure but with a phenyl group instead of a naphthyl group.
2-Amino-5-(4-chloro-1-naphthyl)-1,3,4-thiadiazole: Similar structure but with a chloro substituent instead of a methoxy group.
2-Amino-5-(4-methyl-1-naphthyl)-1,3,4-thiadiazole: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
2-Amino-5-(4-methoxy-1-naphthyl)-1,3,4-thiadiazole is unique due to the presence of the 4-methoxy-1-naphthyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C13H11N3OS |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
5-(4-methoxynaphthalen-1-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H11N3OS/c1-17-11-7-6-10(12-15-16-13(14)18-12)8-4-2-3-5-9(8)11/h2-7H,1H3,(H2,14,16) |
InChI Key |
UATQMFXCXNZZNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=NN=C(S3)N |
Origin of Product |
United States |
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